molecular formula C7H5F2NO2 B11779318 Methyl 2,4-difluoronicotinate

Methyl 2,4-difluoronicotinate

Cat. No.: B11779318
M. Wt: 173.12 g/mol
InChI Key: HMHCQKZHJYHEDR-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoronicotinate is a chemical compound with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.1169 g/mol . It is primarily used for research purposes and is known for its unique properties due to the presence of fluorine atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-difluoronicotinate typically involves the esterification of 2,4-difluoronicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-difluoronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted nicotinates.

    Reduction: Formation of 2,4-difluoroniconyl alcohol.

    Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

Methyl 2,4-difluoronicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities due to the presence of fluorine atoms, which can enhance the bioavailability and metabolic stability of compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2,4-difluoronicotinate is not well-documented. like other fluorinated compounds, it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4-difluoronicotinate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This makes it a valuable compound in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

methyl 2,4-difluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHCQKZHJYHEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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